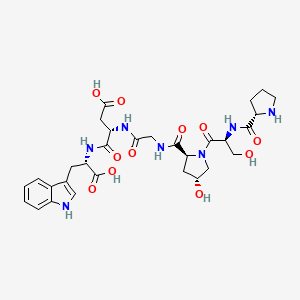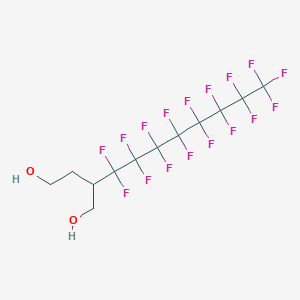
2-(Heptadecafluorooctyl)butane-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Heptadecafluorooctyl)butane-1,4-diol is a fluorinated organic compound characterized by the presence of a heptadecafluorooctyl group attached to a butane-1,4-diol backbone. This compound is notable for its unique chemical properties, which include high thermal stability, hydrophobicity, and resistance to chemical degradation. These properties make it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptadecafluorooctyl)butane-1,4-diol typically involves the reaction of heptadecafluorooctyl iodide with butane-1,4-diol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds via a nucleophilic substitution mechanism, where the iodide group is replaced by the butane-1,4-diol moiety.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, is crucial to achieve optimal results. The final product is typically purified through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
2-(Heptadecafluorooctyl)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Heptadecafluorooctyl)butane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of water-repellent coatings and materials with high thermal stability.
作用机制
The mechanism of action of 2-(Heptadecafluorooctyl)butane-1,4-diol is largely dependent on its fluorinated structure. The heptadecafluorooctyl group imparts hydrophobicity and chemical resistance, allowing the compound to interact with hydrophobic surfaces and environments. This interaction is crucial in applications such as water-repellent coatings and drug delivery systems, where the compound can form stable interactions with hydrophobic targets.
相似化合物的比较
Similar Compounds
1,4-Butanediol: A non-fluorinated analog used in the production of plastics and solvents.
2-Butyne-1,4-diol: Another diol with different reactivity due to the presence of a triple bond.
Perfluorooctanoic acid (PFOA): A fluorinated compound with similar hydrophobic properties but different functional groups.
Uniqueness
2-(Heptadecafluorooctyl)butane-1,4-diol is unique due to its combination of a fluorinated alkyl group and a diol backbone. This combination provides a balance of hydrophobicity and reactivity, making it suitable for specialized applications that require both properties. Unlike its non-fluorinated counterparts, this compound offers enhanced thermal stability and resistance to chemical degradation, making it valuable in high-performance materials and coatings.
属性
CAS 编号 |
135440-42-5 |
|---|---|
分子式 |
C12H9F17O2 |
分子量 |
508.17 g/mol |
IUPAC 名称 |
2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)butane-1,4-diol |
InChI |
InChI=1S/C12H9F17O2/c13-5(14,4(3-31)1-2-30)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h4,30-31H,1-3H2 |
InChI 键 |
HHXFCKYGOIQRBI-UHFFFAOYSA-N |
规范 SMILES |
C(CO)C(CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




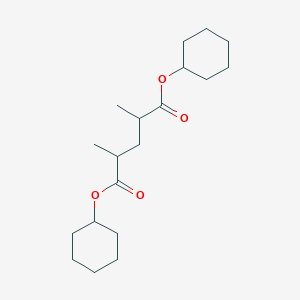
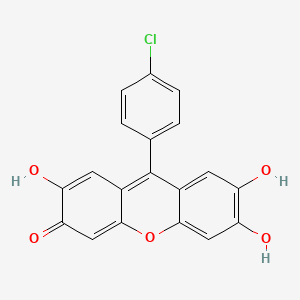

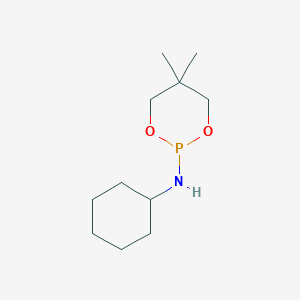
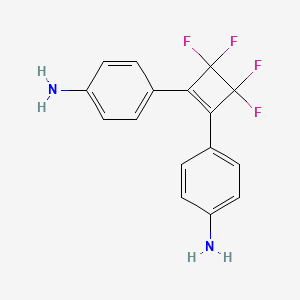
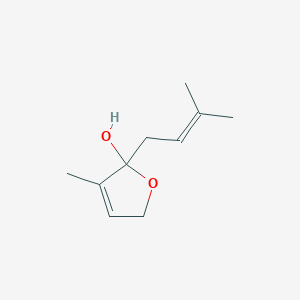
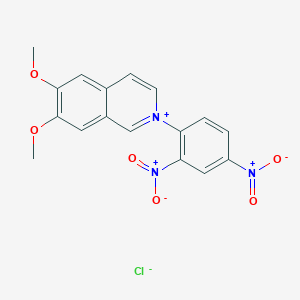
![tert-butyl 2,2-dimethyl-4-[(R)-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14266629.png)

![2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate](/img/structure/B14266632.png)
